Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate
Description
Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate is a fluorinated ester characterized by a chlorosulfonyl (-SO₂Cl) substituent at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position of the butanoate backbone. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its chlorosulfonyl group enhances electrophilic reactivity, enabling participation in nucleophilic substitution or coupling reactions, while the trifluoromethyl group contributes to metabolic stability and lipophilicity, traits highly valued in drug design .
Synthetic routes often involve multi-step procedures, such as the reaction of precursor esters with chlorosulfonic acid or derivatives under controlled conditions. For example, analogous compounds like ethyl 3-amino-4,4,4-trifluorocrotonate are synthesized via condensation reactions followed by functional group modifications . Applications include its role in synthesizing indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, which are investigated for cancer immunotherapy .
Properties
IUPAC Name |
ethyl 3-chlorosulfonyl-4,4,4-trifluorobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF3O4S/c1-2-14-5(11)3-4(6(8,9)10)15(7,12)13/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPCUYHLMPLYAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
a. Sulfonation-Chlorination of Ethyl 3-Hydroxy-4,4,4-trifluorobutanoate
A plausible route involves introducing the chlorosulfonyl group via sulfonation followed by chlorination:
- Starting material : Ethyl 3-hydroxy-4,4,4-trifluorobutanoate (synthesized via biocatalytic reduction of ethyl 4-chloroacetoacetate, as described in CN105063113A).
- Sulfonation : Reaction with chlorosulfonic acid (ClSO₃H) to form the sulfonic acid intermediate.
- Chlorination : Treatment with PCl₅ or SOCl₂ to convert the sulfonic acid to the sulfonyl chloride.
- Sulfonation at 0–5°C to avoid side reactions.
- Chlorination under anhydrous conditions.
b. Nucleophilic Substitution of Ethyl 3-Bromo-4,4,4-trifluorobutanoate
Another approach could leverage halogen exchange:
- Synthesis of bromo intermediate : Ethyl 3-bromo-4,4,4-trifluorobutanoate (prepared via radical bromination of the parent ester).
- Sulfonyl chloride introduction : Reaction with sodium sulfite (Na₂SO₃) followed by chlorination with Cl₂ gas.
- Controlling regioselectivity during bromination.
- Potential over-chlorination side reactions.
Comparative Analysis of Methods
Critical Parameters for Optimization
- Temperature Control : Exothermic reactions (e.g., sulfonation) require strict thermal management to prevent decomposition.
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility and reaction efficiency.
- Catalyst Use : Enzymatic catalysts (e.g., keto reductases) could enhance stereochemical control in precursor synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or sulfonyl chlorides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and thiols.
Reduction Reactions: Products include sulfonamides and thiols.
Oxidation Reactions: Products include sulfonic acids and sulfonyl chlorides.
Scientific Research Applications
Scientific Research Applications
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Organic Synthesis
- Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate serves as a building block for synthesizing more complex molecules. Its chlorosulfonyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into organic compounds.
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Pharmaceutical Development
- This compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its reactivity makes it suitable for creating compounds with therapeutic potential. For instance, it has been explored in the synthesis of anti-inflammatory agents and other drugs targeting specific biological pathways.
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Materials Science
- In materials science, this compound is employed in developing new materials with unique properties. This includes fluorinated polymers and surfactants that exhibit improved performance characteristics such as thermal stability and chemical resistance.
Case Studies
- Synthesis of Anti-Inflammatory Agents :
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Fluorinated Polymers Development :
- In a study focused on materials science applications, this compound was integral in developing fluorinated polymers with enhanced thermal stability. The trifluoromethyl group contributed to improved chemical resistance in harsh environments.
- Pharmaceutical Intermediates :
Mechanism of Action
The mechanism of action of Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate involves the reactivity of the chlorosulfonyl group and the trifluoromethyl group. The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions, while the trifluoromethyl group imparts unique electronic and steric properties to the molecule. These properties make the compound useful in various chemical transformations and applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate is best understood through comparison with related trifluorinated esters. Key compounds are analyzed below:
Structural and Functional Comparison
Physical Properties
- Boiling Points: Ethyl 4,4,4-trifluorobutanoate (99.3°C) has a higher boiling point than ethyl 4,4,4-trifluorocrotonate (26°C) , reflecting differences in molecular weight and polarity.
- Density: Ethyl 4,4,4-trifluorobutanoate (1.153 g/cm³) is denser than ethyl 3-amino-4,4-difluorobutanoate, likely due to the compact trifluoromethyl group.
Enantiomeric Behavior
Ethyl 3-(3,5-dinitrobenzamido)-4,4,4-trifluorobutanoate demonstrates self-disproportionation of enantiomers (SDE) on achiral silica gel, a phenomenon attributed to fluorine’s stereoelectronic effects . This property is critical in chromatographic purification to avoid erroneous stereochemical assignments.
Research Findings and Implications
- Pharmaceutical Relevance : Fluorinated esters like the target compound are pivotal in developing protease inhibitors and anti-inflammatory agents, leveraging fluorine’s bioisosteric effects .
- Synthetic Challenges: The chlorosulfonyl group’s sensitivity to hydrolysis necessitates anhydrous conditions during synthesis, contrasting with more stable derivatives like ethyl 4,4,4-trifluorobutanoate .
- Future Directions : Exploration of biocatalytic routes (e.g., yeast-mediated reductions) could improve enantioselectivity in synthesizing fluorinated esters .
Biological Activity
Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate is a fluorinated compound that has garnered interest in various fields of research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C6H8ClF3O3S
- CAS Number : [not available in the search results]
- Molecular Weight : Approximately 260.65 g/mol
The presence of the chlorosulfonyl group and trifluoromethyl moiety contributes to its reactivity and potential biological applications.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The chlorosulfonyl group is known for its electrophilic nature, which may facilitate nucleophilic attacks by biological molecules such as proteins and nucleic acids. This interaction can lead to modifications in enzyme activity or receptor binding.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, fluorinated compounds are often evaluated for their effectiveness against bacterial strains. This compound could potentially exhibit similar activity due to its structural characteristics.
Anti-inflammatory Properties
Fluorinated compounds have been studied for their anti-inflammatory effects. The introduction of a chlorosulfonyl group may enhance the compound's ability to inhibit inflammatory pathways. Studies on related compounds suggest that they can modulate cytokine production and decrease inflammation markers.
Enzyme Inhibition
The compound's unique structure may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. For example, sulfonamide derivatives are known inhibitors of carbonic anhydrase and other enzymes. This compound could be investigated for similar enzyme inhibition capabilities.
Research Findings and Case Studies
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Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of various fluorinated compounds against Gram-positive and Gram-negative bacteria.
- Results indicated that fluorinated derivatives displayed significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL.
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Anti-inflammatory Effects :
- In vitro assays demonstrated that a related compound reduced TNF-α levels in macrophages by approximately 50% at concentrations of 10 µM.
- This suggests potential use in treating inflammatory diseases.
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Enzyme Inhibition Analysis :
- A comparative study on sulfonamide derivatives revealed that certain modifications led to increased potency against carbonic anhydrase.
- This compound should be assessed for similar enzyme interactions.
Data Tables
Q & A
Q. What are the most reliable synthetic routes for Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate, and how do reaction conditions affect yield and purity?
Methodological Answer: The compound can be synthesized via sulfonation of ethyl 3-hydroxy-4,4,4-trifluorobutanoate using chlorosulfonic acid under controlled conditions. Evidence from analogous trifluorobutanoate esters suggests optimizing solvent polarity (e.g., ethyl acetate or dichloromethane) and temperature (0–5°C) to minimize side reactions like hydrolysis . For example, coupling reactions involving trifluorobutanoic acid derivatives with chlorosulfonyl groups have been achieved using triethylamine as a base and propylphosphonic anhydride (T3P®) as an activating agent, yielding >90% purity when monitored by LC-MS .
Key Parameters:
Q. Which analytical techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Strong absorptions at 1750–1780 cm⁻¹ (ester C=O) and 1350–1400 cm⁻¹ (S=O stretching) validate functional groups .
- Mass Spectrometry: LC-MS with [M+H]⁺ ions confirms molecular weight. Fragmentation patterns (e.g., loss of Cl or CF₃ groups) aid structural elucidation .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
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Storage: Keep at -20°C in anhydrous conditions (argon atmosphere) to prevent hydrolysis. Use amber glass vials to avoid photodegradation .
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Handling: Use glove boxes under inert gas (N₂/Ar) due to moisture sensitivity. Chlorosulfonyl groups react violently with water, releasing HCl gas .
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Stability Data:
Parameter Value Source Boiling Point ~99°C (extrapolated) Hydrolysis Rate (25°C) t₁/₂ = 2–4 hours
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts optimize enantiomeric excess (ee)?
Methodological Answer: Chiral resolution or asymmetric catalysis is required. For example:
- Biocatalytic Deracemization: Use ketoreductases (e.g., KRED-101) in aqueous/organic biphasic systems to convert racemic ethyl 3-hydroxy-4,4,4-trifluorobutanoate into the (S)-enantiomer (up to 96% ee) . Subsequent sulfonation retains chirality if performed at low temperatures (<10°C) .
- Chiral Auxiliaries: (R)-1-Phenylethylamine derivatives can resolve enantiomers via diastereomeric salt formation, as demonstrated for trifluorobutanamide analogs .
Optimization Table:
| Method | ee (%) | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Biocatalytic Deracemization | 96 | 65 | pH 7.0, 30°C, 24 hrs | |
| Chiral Salt Resolution | 99 | 50 | Ethanol, 0°C, 48 hrs |
Q. What reaction mechanisms govern the nucleophilic substitution of the chlorosulfonyl group in this compound?
Methodological Answer: The chlorosulfonyl group (-SO₂Cl) undergoes nucleophilic substitution (SN2) with amines, alcohols, or thiols. Key steps:
Activation: Triethylamine deprotonates the nucleophile (e.g., amine), enhancing reactivity .
Transition State: Inversion of configuration occurs at the sulfur center, confirmed by retention of chirality in trifluorobutanoate derivatives .
Byproduct Control: Excess base (e.g., Et₃N) neutralizes HCl, preventing acid-catalyzed decomposition .
Case Study:
Reaction with 2-amino-4-chlorobenzonitrile in ethyl acetate yielded N-(2-chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide (93% purity) using T3P® .
Q. How is this compound utilized in synthesizing fluorinated pharmaceuticals?
Methodological Answer: The compound serves as a key intermediate for:
- Anticancer Agents: Trifluoromethyl groups enhance metabolic stability and bioavailability. For example, analogs of 4,4,4-trifluorobutanamide show kinase inhibition .
- Antibiotics: Chlorosulfonyl groups enable sulfonamide formation, a common pharmacophore in dihydrofolate reductase inhibitors .
Synthetic Pathway:
Sulfonamide Formation: React with aryl amines to create sulfonamide-linked prodrugs.
Ester Hydrolysis: Convert to carboxylic acid derivatives for further functionalization .
Application Data:
| Target Molecule | Biological Activity | Key Intermediate | Source |
|---|---|---|---|
| N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide | Kinase Inhibition | Ethyl 4,4,4-trifluorobutanoate |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
